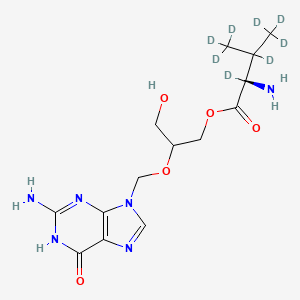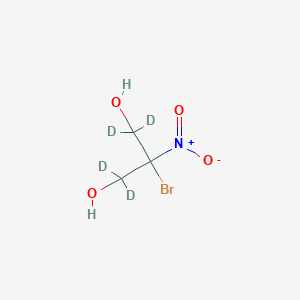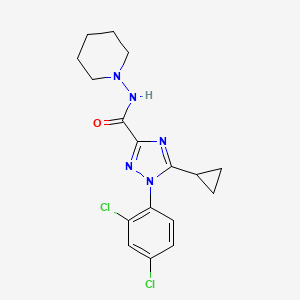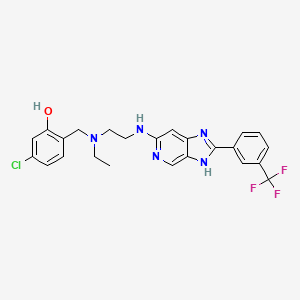
N-Adipoylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Adipoylglycine can be synthesized through various chemical reactions involving adipic acid and glycine. One common method involves the reaction of adipic acid with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product . The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process may be optimized for higher yields and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
N-Adipoylglycine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound typically yields carboxylic acids, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
N-Adipoylglycine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: This compound is used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of N-Adipoylglycine involves its interaction with specific molecular targets and pathways. It acts as a Bronsted acid, capable of donating a proton to an acceptor (Bronsted base). This property allows it to participate in various biochemical reactions, influencing metabolic pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Adipic Acid: A dicarboxylic acid used in the production of nylon and other polymers.
Glycine: The simplest amino acid, involved in protein synthesis and various metabolic processes.
N-Acetylglycine: An N-acyl-amino acid similar to N-Adipoylglycine, used in biochemical research.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of both adipic acid and glycine. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C8H11NO4 |
|---|---|
Poids moléculaire |
185.18 g/mol |
Nom IUPAC |
2-(2,7-dioxoazepan-1-yl)acetic acid |
InChI |
InChI=1S/C8H11NO4/c10-6-3-1-2-4-7(11)9(6)5-8(12)13/h1-5H2,(H,12,13) |
Clé InChI |
JAXJZJITNYQKJG-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=O)N(C(=O)C1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,2S,4S,7Z,8R,9S)-7-ethylidene-6'-hydroxy-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B12399316.png)








![4-amino-1-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one](/img/structure/B12399360.png)
![(2S,4aS,6aR,6aS,6bR,8aR,11E,12aS,14bR)-11-[(4-fluoro-2-nitrophenyl)methylidene]-2,4a,6a,6b,9,9,12a-heptamethyl-10,13-dioxo-3,4,5,6,6a,7,8,8a,12,14b-decahydro-1H-picene-2-carboxylic acid](/img/structure/B12399365.png)


